molecular formula C10H14N2O4S B1279279 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid CAS No. 71904-80-8

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

Cat. No. B1279279
CAS RN: 71904-80-8
M. Wt: 258.3 g/mol
InChI Key: RKTDDQLCSYDRLH-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid, also known as TBAMT, is a versatile and widely used organic compound. It is a derivative of thiazole-4-carboxylic acid and is used in a variety of applications, including as a starting material for drug synthesis, as a reagent in organic synthesis, and as a catalyst in the production of polymers. TBAMT has a wide range of applications in the field of scientific research, and its versatile nature makes it a valuable tool for research and development.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Cyclic Depsipeptide : This compound is a chiral unit in the synthesis of novel cyclic depsipeptides like Lyngbyabellin A, which has shown cytotoxicity against certain cell lines. The synthesis process involves multiple steps, including condensation and cyclodehydration, with a high enantiomeric excess value (Wang et al., 2013).

  • Development of Heterocyclic Amino Acids : It's used in the synthesis of functionalized heterocyclic amino acids, which are significant in medicinal chemistry. Detailed spectroscopic experiments confirm these novel structures (Dzedulionytė et al., 2021).

  • Peptide Synthesis : The compound plays a role in the preparation of dipeptide 4-nitroanilides, which involves tert-butyloxycarbonyl amino acids. This is useful for extending amino acid chains in peptide synthesis (Schutkowski et al., 2009).

Antibacterial Properties

  • Antibacterial Activities of Derivatives : N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives exhibit notable antibacterial activities. This suggests potential applications in developing new antibacterial agents (Song et al., 2015).

  • Role in Antibacterial Compound Synthesis : The compound is crucial in synthesizing 2-arylthiazolidine-4-carboxylic acid derivatives, which have shown promising antibacterial activities against various bacterial strains (Song et al., 2009).

Molecular Structure Analysis

  • Crystallographic Studies : The compound has been used in crystallographic studies to determine molecular structures and understand hydrogen bonding and molecular interactions (Lynch & Mcclenaghan, 2004).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic γ-Amino Acids : It is integral in synthesizing heterocyclic γ-amino acids, which are valuable in mimicking protein structures like β-sheets and helices. This synthesis uses cross-Claisen condensations for a versatile chemical route (Mathieu et al., 2015).

Synthesis of Bioactive Compounds

  • Synthesis of Bioactive Thiazole Derivatives : The compound is used in synthesizing novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which have demonstrated good fungicidal and antivirus activities (Fengyun et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTDDQLCSYDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436705
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71904-80-8
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 20 ml portion of a 2N aqueous sodium hydroxide solution was added to 100 ml of an ethanol solution containing 5.727 g of ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate, and the mixture was then stirred at room temperature for 45 minutes. After adjustment to pH 5 with 2N hydrochloric acid, the solvent was evaporated under reduced pressure. Further, the solution was dissolved in 300 ml of ethanol under heating, and after the removal of a salt by filtration, the solvent was evaporated under reduced pressure to obtain 4.228 g of 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylic acid as a milky white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.727 g
Type
reactant
Reaction Step Two

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